molecular formula C14H10BrNO4 B5695367 (4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone

(4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone

Cat. No.: B5695367
M. Wt: 336.14 g/mol
InChI Key: FYPGZDFUDIRHLY-UHFFFAOYSA-N
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Description

(4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone is an organic compound with a complex structure that includes bromine, nitro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone typically involves the reaction of 4-bromo-3-nitrobenzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of (4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s binding affinity to various receptors or enzymes. These interactions can modulate biological pathways and lead to specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity.

Properties

IUPAC Name

(4-bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c1-20-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(8-10)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPGZDFUDIRHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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